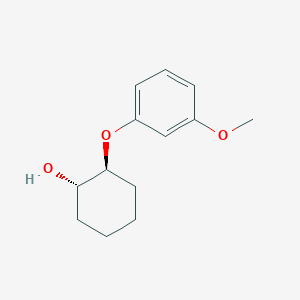

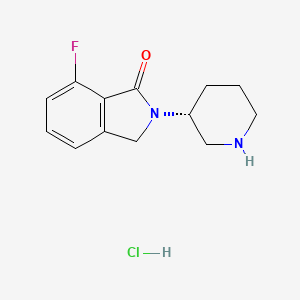

![molecular formula C14H20N2O5 B2473072 {2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid CAS No. 352560-89-5](/img/structure/B2473072.png)

{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid” is a heterocyclic building block with the empirical formula C14H20N2O5 and a molecular weight of 296.32 . It is provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1oc(cc1C(=O)NCC(=O)NCC(O)=O)C(C)(C)C . This representation provides a text notation for chemical structures and can be used to predict its 3D structure. Chemical Reactions Analysis

The compound might be involved in reactions similar to the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

The compound is a solid . Its InChI key isHUZDCZIRBTZJNL-UHFFFAOYSA-N , which is a unique identifier that provides a standard way to encode molecular information and facilitate the search for such information.

Applications De Recherche Scientifique

Synthetic Chemistry Applications :

- Recyclization of Furyl Methanes : Butin, Smirnov, and Trushkov (2008) explored the recyclization of furyl methane derivatives, showing that under acid-catalyzed conditions, N-tosylamides lead to the formation of 2-(3-oxoalkyl)-3-(2-furyl)indoles, whereas acetamides transform into indoles with three keto groups (Butin, Smirnov, & Trushkov, 2008).

- Synthesis of Halomethyl Derivatives : Pevzner (2003) discusses the effective bromination of certain furancarboxylates and the production of organophosphorus derivatives of bromomethyl- and chloromethylfuran-2-carboxylic acid (Pevzner, 2003).

Pharmacological Applications :

- Unusual Amino Acid Synthesis : Kirihata et al. (1995) synthesized an unusual amino acid, potentially useful in pharmacological research, by aldol condensation involving tert-butyl isocyanoacetate, showcasing the utility of such compounds in the synthesis of complex molecules (Kirihata et al., 1995).

- Peptide Modification : Matt and Seebach (1998) elaborated on the C-alkylation of peptides containing aminomalonate residues, which include tert-butyl groups. This study has implications for developing modified peptides with potential therapeutic applications (Matt & Seebach, 1998).

Advanced Materials and Methodologies :

- Acid-Catalyzed Rearrangement : Nativi, Reymond, and Vogel (1989) demonstrated the acid-catalyzed rearrangement of azidoformate with furan derivatives, a method potentially applicable in the synthesis of complex organic molecules (Nativi, Reymond, & Vogel, 1989).

- Derivatives of Furans : Pevzner (2002) worked on the preparation of various bis(diethoxyphosphorylmethyl)-5-tert-butylfurans, showcasing the versatility of furan derivatives in chemical synthesis (Pevzner, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound may interact with multiple receptors, similar to many bioactive aromatic compounds

Mode of Action

It may involve the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Biochemical Pathways

The compound may affect various biochemical pathways. One potential pathway is the Suzuki–Miyaura coupling reaction, which involves the transfer of organic groups from boron to palladium . The compound may also participate in reactions at the benzylic position

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Propriétés

IUPAC Name |

2-[[2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-8-9(5-10(21-8)14(2,3)4)13(20)16-6-11(17)15-7-12(18)19/h5H,6-7H2,1-4H3,(H,15,17)(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZDCZIRBTZJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2472994.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2472997.png)

![N-(tert-butyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2472999.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2473003.png)

![7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2473007.png)

![(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2473009.png)